4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
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Overview
Description
4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that features a unique combination of a thieno[2,3-c]pyrazole core with cyclopropyl and methylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and are known for their versatility in organic synthesis and medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure and are studied for their potential as kinase inhibitors.
Uniqueness
4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to the combination of its cyclopropyl and methylsulfonyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities .
Properties
Molecular Formula |
C9H11N3O2S2 |
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Molecular Weight |
257.3 g/mol |
IUPAC Name |
4-cyclopropyl-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O2S2/c1-16(13,14)9-5(4-2-3-4)6-7(10)11-12-8(6)15-9/h4H,2-3H2,1H3,(H3,10,11,12) |
InChI Key |
LRJXIZJZWXLHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3CC3 |
Origin of Product |
United States |
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